REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[C:6]2[C:7](=[CH:13][N:14](C(OC)(C)C)[N:15]=2)[N:8]=[CH:9][C:10]=1[CH2:11][OH:12])[CH:2]=[CH2:3].Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:1]([NH:4][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][N:8]=[C:7]2[CH:13]=[N:14][NH:15][C:6]=12)[CH:2]=[CH2:3] |f:2.3.4|
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Name
|
7-Allylamino-6-hydroxymethyl-2-(2-methoxy-2-propyl)-2H-pyrazolo[4,3-b]pyridine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC=1C=2C(N=CC1CO)=CN(N2)C(C)(C)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC1=C2C(=NC=C1CO)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |